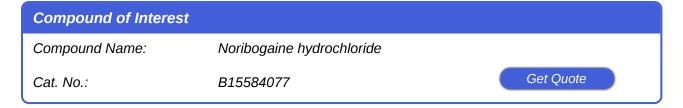


# Noribogaine Hydrochloride: A Comprehensive Receptor Binding Profile and Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Noribogaine, the primary psychoactive metabolite of the naturally occurring alkaloid ibogaine, is a compound of significant interest in the fields of neuroscience and pharmacology.[1][2] Believed to be a key mediator of ibogaine's putative anti-addictive properties, noribogaine exhibits a complex and multifaceted mechanism of action, interacting with a wide array of neurotransmitter systems.[1][3][4] This technical guide provides an in-depth analysis of the receptor binding profile of **noribogaine hydrochloride**, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a comprehensive resource for the scientific community.

Noribogaine's distinct pharmacological signature, characterized by its interactions with opioid, serotonergic, nicotinic, and other receptor systems, sets it apart from its parent compound, ibogaine.[5][6] Notably, it demonstrates a higher affinity for opioid receptors than ibogaine.[7] Understanding this intricate binding profile is crucial for elucidating its therapeutic potential and for the development of novel pharmacotherapies for substance use disorders.

# Quantitative Receptor Binding Profile of Noribogaine



The following tables summarize the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) of noribogaine at various receptors and transporters. These values have been compiled from multiple in vitro studies and provide a quantitative overview of noribogaine's interaction with key central nervous system targets.

Table 1: Opioid Receptor Binding and Functional Activity

Receptor Subtype	Binding Affinity (Ki)	Functional Activity (EC50 / IC50 / Ke)	Notes
к-Opioid Receptor (KOR)	0.96 ± 0.08 μM[7]	EC50 = 9 $\mu$ M (G-protein activation, 75% efficacy of Dynorphin A)[1][8][9]; IC50 = 1 $\mu$ M ( $\beta$ -arrestin pathway inhibition)[1][8][9]	Biased agonist, favoring G-protein signaling over β- arrestin recruitment.[1] [8][9]
μ-Opioid Receptor (MOR)	2.66 ± 0.62 μM[7]	Ke = 20 $\mu$ M (antagonist at G-protein and β-arrestin pathways)[8][9]; Ke = 1.48 $\mu$ M to 38.3 $\mu$ M (antagonist)[10]	Weak antagonist.[8][9]
δ-Opioid Receptor (DOR)	24.72 ± 2.26 μM[7]	-	Lower affinity compared to kappa and mu receptors.[7]

Table 2: Serotonin Receptor and Transporter Interactions



Receptor/Transport er	Binding Affinity (Ki) / IC50	Functional Activity	Notes
Serotonin Transporter (SERT)	Potent inhibitor[1]	Inhibits serotonin reuptake[1]	Does not significantly affect dopamine reuptake.[1] Noribogaine is a noncompetitive inhibitor of SERT.[11]
5-HT2A Receptor	Marginal affinity[5][6]	-	Unlike classic psychedelics, noribogaine has a low affinity for this receptor.[5]
5-HT3 Receptor	Interacts at 1-100 μM[12]	-	Part of a broad spectrum of activity. [12]

Table 3: Nicotinic Acetylcholine Receptor (nAChR) Interactions

Receptor Subtype	Binding Affinity (Ki) / IC50	Functional Activity	Notes
α3β4 nAChR	IC50 = 6.2 μM (inhibition of epibatidine-induced Ca2+ influx)[13]	Antagonist[11][14]	Implicated in anti- addictive effects against nicotine.[6]
α7 nAChR	Inhibitory activity[6]	-	May contribute to the regulation of withdrawal symptoms. [6]
General nAChR	Ki = 6,820 nM (IC50) [1]	-	Broad interaction with nicotinic receptors.[1]

Table 4: Other Receptor and Ion Channel Interactions



Target	Binding Affinity (Ki) / IC50	Functional Activity	Notes
NMDA Receptor	Weak antagonist[1]	-	Similar to ibogaine.[1]
Sigma-1 (σ1) Receptor	11,000–15,006 nM[1]	-	Lower affinity compared to sigma-2.
Sigma-2 (σ2) Receptor	5,226–19,000 nM[1]	Does not bind, unlike ibogaine.[1]	This is a key difference from ibogaine.[1]
hERG Potassium Channel	Ki = 1,960 nM; IC50 = 2,860 nM[1]	Inhibitor[1]	Implicated in potential cardiotoxicity.[1]
Voltage-gated Sodium Channel (VGSC)	Ki = 17,000 nM[1]	-	

# **Experimental Protocols**

The quantitative data presented above are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays.

## **Radioligand Binding Assay Protocol**

This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

- 1. Membrane Preparation:
- Target tissue (e.g., rodent brain) or cells expressing the receptor of interest are homogenized in a cold buffer solution.[15]
- The homogenate undergoes centrifugation to isolate the cell membranes, which contain the receptors.[15]
- The resulting membrane pellet is washed and resuspended in a binding buffer to create a membrane preparation.[15]

## Foundational & Exploratory

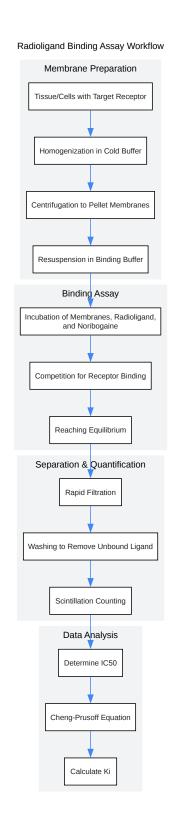




#### 2. Binding Assay:

- The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) at a constant concentration.[15]
- Increasing concentrations of the unlabeled test compound (noribogaine) are added to compete with the radioligand for receptor binding sites.[15]
- The mixture is incubated at a controlled temperature until equilibrium is reached.[15]
- 3. Separation and Quantification:
- The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.[15]
- The filters are washed with a cold buffer to remove any unbound radioligand.[15]
- The radioactivity retained on the filters is measured using a scintillation counter.[15]
- 4. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[15]
- The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[15]





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Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.

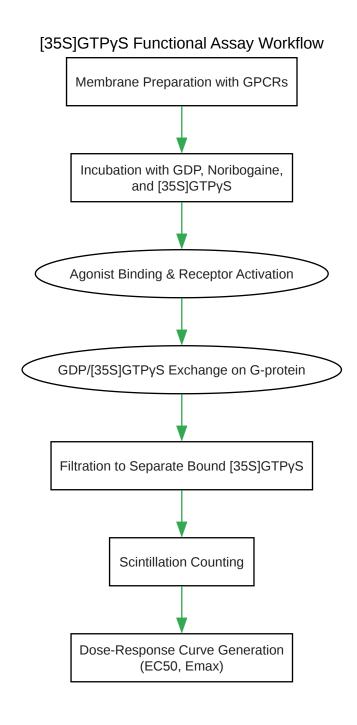


# [35S]GTPyS Binding Assay (Functional Assay)

This assay is used to determine the functional activity of a compound at G-protein coupled receptors (GPCRs), such as opioid receptors. It measures the extent to which a compound stimulates the binding of [35S]GTPyS to G-proteins, which is an indicator of receptor activation.

- 1. Membrane Preparation:
- Similar to the radioligand binding assay, membranes containing the GPCR of interest are prepared.
- 2. Assay Reaction:
- The membranes are incubated with GDP, the test compound (noribogaine), and [35S]GTPyS.
- If noribogaine is an agonist, it will activate the receptor, causing the G-protein to release GDP and bind [35S]GTPyS.
- The reaction is carried out at a specific temperature and for a set duration.
- 3. Separation and Quantification:
- The reaction is stopped, and the membranes are filtered to separate bound from unbound [35S]GTPyS.
- The radioactivity on the filters is measured.
- 4. Data Analysis:
- The amount of [35S]GTPyS binding is plotted against the concentration of noribogaine to generate a dose-response curve.
- From this curve, the EC50 (concentration for 50% of maximal effect) and Emax (maximal
  effect) can be determined.





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Caption: Workflow for assessing functional activity at GPCRs using a [35S]GTPyS binding assay.

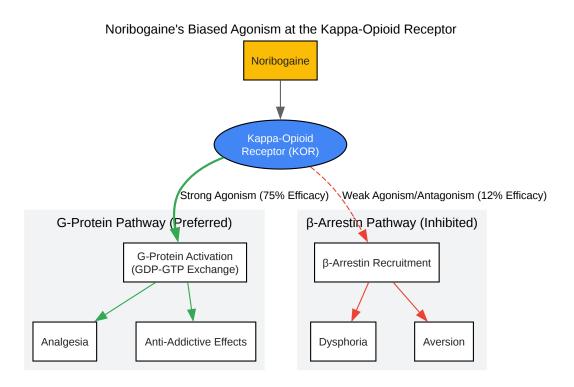


# **Key Signaling Pathways**

Noribogaine's interaction with the kappa-opioid receptor (KOR) is a prime example of its complex pharmacology, demonstrating biased agonism. This means it preferentially activates one signaling pathway over another.

## **Kappa-Opioid Receptor Biased Agonism**

Noribogaine acts as a biased agonist at the KOR, potently activating the G-protein signaling pathway while only weakly recruiting the  $\beta$ -arrestin pathway.[1][8][9] The G-protein pathway is generally associated with the analgesic and anti-addictive effects of KOR agonists, while the  $\beta$ -arrestin pathway is thought to mediate the dysphoric and aversive effects.[1] By favoring the G-protein pathway, noribogaine may offer a more favorable therapeutic profile compared to non-biased KOR agonists.[1][8]





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Caption: Noribogaine preferentially activates the G-protein pathway over the  $\beta$ -arrestin pathway at the KOR.

### Conclusion

The receptor binding profile of **noribogaine hydrochloride** is complex and indicative of a polypharmacological mechanism of action. Its interactions with multiple neurotransmitter systems, particularly its biased agonism at the kappa-opioid receptor and its potent inhibition of the serotonin transporter, likely contribute to its reported anti-addictive effects. The detailed quantitative data and experimental methodologies presented in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the intricate signaling cascades initiated by noribogaine's receptor interactions will be crucial for fully understanding its therapeutic potential and for the rational design of next-generation therapeutics for substance use disorders and other neuropsychiatric conditions.

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